1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
CAS No.: 1331239-51-0
Cat. No.: VC4315472
Molecular Formula: C14H15ClFNO2S
Molecular Weight: 315.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1331239-51-0 |
|---|---|
| Molecular Formula | C14H15ClFNO2S |
| Molecular Weight | 315.79 |
| IUPAC Name | 1-(2-fluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H14FNO2S.ClH/c15-12-5-1-2-6-13(12)18-9-11(17)10-19-14-7-3-4-8-16-14;/h1-8,11,17H,9-10H2;1H |
| Standard InChI Key | YSGRIEOQNBEKNA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCC(CSC2=CC=CC=N2)O)F.Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the fluorophenoxy and pyridin-2-ylthio groups, followed by their attachment to the propan-2-ol backbone. The hydrochloride salt is often formed by reacting the base with hydrochloric acid.
| Step | Description |
|---|---|
| 1. Formation of Intermediates | Synthesis of fluorophenoxy and pyridin-2-ylthio intermediates. |
| 2. Coupling Reaction | Attachment of these intermediates to propan-2-ol. |
| 3. Salt Formation | Reaction with hydrochloric acid to form the hydrochloride salt. |
Potential Applications
Compounds with similar structures are often explored for their biological activity, including antimicrobial, antiviral, or anticancer properties. The presence of a pyridine ring and a fluorophenoxy group can contribute to interactions with biological targets.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Investigated for biological activity. |
| Organic Synthesis | Used as intermediates in complex syntheses. |
Research Findings and Challenges
While specific research findings on 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride are not available, studies on related compounds suggest challenges in synthesis, purification, and stability. The hydrochloride form may offer advantages in terms of solubility and formulation for potential applications.
| Challenge | Description |
|---|---|
| Synthetic Complexity | Multiple steps required for synthesis. |
| Stability Issues | Sensitivity to moisture and light. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume